molecular formula C10H13NO3S B15218187 (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone

Cat. No.: B15218187
M. Wt: 227.28 g/mol
InChI Key: YNNIIYATPNNABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound that features both a thiopyran and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone typically involves the formation of the thiopyran ring followed by the introduction of the pyrrole moiety. One common method involves the oxidation of tetrahydrothiopyran to form the 1,1-dioxide derivative, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiopyran moiety can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiopyran and pyrrole moieties can interact with different enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
  • (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

Uniqueness

Compared to similar compounds, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is unique due to the presence of both the thiopyran and pyrrole moieties. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(1,1-dioxothian-2-yl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C10H13NO3S/c12-10(8-4-3-6-11-8)9-5-1-2-7-15(9,13)14/h3-4,6,9,11H,1-2,5,7H2

InChI Key

YNNIIYATPNNABG-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)C(=O)C2=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.